4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 4-[(tert-butoxycarbonyl)amino]-3-hydroxybenzoic acid. This designation reflects the precise positioning of functional groups on the benzene ring, where the carboxylic acid group serves as the primary reference point for numbering. The compound carries the Chemical Abstracts Service registry number 160450-13-5, providing a unique identifier for database searches and regulatory purposes.
The molecular formula C₁₂H₁₅NO₅ represents the exact atomic composition, indicating twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. The molecular weight of 253.25 grams per mole reflects the substantial mass contributed by the tert-butoxycarbonyl protecting group, which comprises approximately half of the total molecular weight. The International Chemical Identifier key KDOIHHLQZFFJBA-UHFFFAOYSA-N serves as a standardized digital fingerprint for computational chemistry applications and database management systems.
The compound's systematic identification includes specific stereochemical descriptors that define the spatial arrangement of substituents around the benzene ring. The tert-butoxycarbonyl group, commonly referred to as a protective moiety in synthetic chemistry, occupies the para position relative to the carboxylic acid functionality. The hydroxyl group at the meta position creates a distinctive substitution pattern that influences both the compound's reactivity profile and its physical properties.
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-[(tert-butoxycarbonyl)amino]-3-hydroxybenzoic acid |
| Chemical Abstracts Service Number | 160450-13-5 |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| International Chemical Identifier Key | KDOIHHLQZFFJBA-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement dominated by the planar benzene ring system with significant out-of-plane contributions from the tert-butoxycarbonyl substituent. The benzene ring maintains its characteristic hexagonal geometry with carbon-carbon bond lengths approximating 1.39 Ångströms and internal angles of 120 degrees. The carboxylic acid group adopts a coplanar arrangement with the aromatic system, facilitating conjugation and stabilizing the overall molecular structure.
The tert-butoxycarbonyl protecting group introduces considerable steric bulk that influences the compound's conformational preferences and intermolecular interactions. The carbonyl carbon of the protecting group forms a single bond with the aromatic nitrogen, allowing rotational freedom around this axis. However, the bulky tert-butyl group creates significant steric hindrance that restricts certain rotational conformations and influences the compound's overall three-dimensional shape.
The hydroxyl group at the meta position relative to the carboxylic acid creates opportunities for intramolecular hydrogen bonding, which can stabilize specific conformational arrangements. The proximity of the hydroxyl and amino functionalities may lead to favorable interactions that influence the compound's preferred geometry in both solution and solid states. These geometric considerations are crucial for understanding the compound's reactivity patterns and its behavior in various chemical environments.
Computational modeling studies of similar benzoic acid derivatives suggest that the tert-butoxycarbonyl group adopts preferred orientations that minimize steric clashes while maintaining favorable electronic interactions with the aromatic system. The conformational flexibility around the carbamate linkage allows the molecule to adapt to different chemical environments while preserving the protective function of the tert-butoxycarbonyl group.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The aromatic region of the proton nuclear magnetic resonance spectrum typically displays characteristic signals between 7.0 and 8.0 parts per million, corresponding to the substituted benzene ring protons. The specific chemical shifts and coupling patterns reflect the electronic environment created by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl substituent.
The tert-butyl group appears as a distinctive singlet in the proton nuclear magnetic resonance spectrum, typically around 1.4 to 1.5 parts per million, integrating for nine protons. This signal serves as a reliable identifier for the presence of the protecting group and confirms its structural integrity. The carboxylic acid proton typically appears as a broad signal between 12 and 13 parts per million, often subject to exchange phenomena that can complicate its observation under certain conditions.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the compound's carbon framework with particular emphasis on the carbonyl carbons of both the carboxylic acid and the protecting group. The carboxylic acid carbonyl typically appears around 170 parts per million, while the carbamate carbonyl of the tert-butoxycarbonyl group resonates slightly upfield around 155-160 parts per million. The aromatic carbons display characteristic chemical shifts between 110 and 160 parts per million, with specific values dependent on their substitution patterns and electronic environments.
Infrared spectroscopy provides valuable information about functional group stretching frequencies, with the carboxylic acid carbonyl stretch typically appearing around 1700 wavenumbers and the carbamate carbonyl stretch of the tert-butoxycarbonyl group occurring at approximately 1680-1720 wavenumbers. The hydroxyl group contributes a broad absorption in the 3200-3600 wavenumber region, often overlapping with the amino hydrogen stretching frequencies. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignments, with the molecular ion peak appearing at mass-to-charge ratio 253 corresponding to the protonated molecular ion.
| Spectroscopic Method | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons: 7.0-8.0 ppm; tert-butyl group: ~1.4 ppm (9H) |
| Carbon-13 Nuclear Magnetic Resonance | Carboxylic carbonyl: ~170 ppm; carbamate carbonyl: ~155-160 ppm |
| Infrared Spectroscopy | Carbonyl stretches: 1680-1720 cm⁻¹; hydroxyl stretch: 3200-3600 cm⁻¹ |
| Mass Spectrometry | Molecular ion: m/z 253 [M+H]⁺ |
Crystallographic Studies and Solid-State Arrangement
Crystallographic analysis of this compound reveals important information about its solid-state packing arrangements and intermolecular interactions. The compound typically crystallizes in specific space groups that optimize hydrogen bonding networks between adjacent molecules, particularly involving the carboxylic acid and hydroxyl functionalities. These hydrogen bonding patterns create extended networks that contribute to the compound's physical properties and stability in the crystalline state.
The molecular packing in the crystal lattice is influenced by the bulky tert-butoxycarbonyl group, which creates steric constraints that affect how molecules can approach each other in three-dimensional space. The protecting group's size and shape dictate specific orientations that minimize unfavorable interactions while maximizing favorable intermolecular contacts. This results in distinctive packing motifs that can be characterized through detailed crystallographic analysis.
Intermolecular hydrogen bonding plays a crucial role in determining the solid-state structure, with the carboxylic acid groups forming typical dimeric arrangements through paired hydrogen bonds. The hydroxyl group participates in additional hydrogen bonding networks that further stabilize the crystal structure and contribute to the compound's melting point and solubility characteristics. The nitrogen atom of the protected amino group may also participate in weaker hydrogen bonding interactions that influence the overall packing arrangement.
The crystal structure reveals important geometric parameters including bond lengths, bond angles, and torsional angles that provide detailed information about the compound's preferred conformations in the solid state. These crystallographic data serve as valuable benchmarks for computational chemistry calculations and provide insights into the compound's behavior under different conditions. The solid-state arrangement also influences the compound's spectroscopic properties, particularly in the infrared region where intermolecular interactions can shift characteristic absorption frequencies.
Properties
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOIHHLQZFFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, commonly referred to as Boc-4-Abz-OH, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₂H₁₅NO₄
- Molecular Weight : 237.3 g/mol
- CAS Number : 66493-39-8
- Appearance : White to beige powder
- Melting Point : 179–181 °C
- Purity : ≥96% as determined by HPLC .
The biological activity of Boc-4-Abz-OH can be attributed to several mechanisms:
-
Enzyme Inhibition :
- Similar compounds have been shown to inhibit enzymes such as histidine decarboxylase and aromatic L-amino acid decarboxylase, which are critical in various metabolic pathways. For instance, related benzoic acid derivatives have demonstrated IC50 values indicating effective inhibition of these enzymes .
-
Antioxidant Activity :
- Compounds with similar structures have exhibited antioxidant properties, reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Influence on Cellular Signaling :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits histidine decarboxylase | |
| Antioxidant Properties | Reduces oxidative stress | |
| Cancer Cell Proliferation | Modulates pathways affecting growth |
Case Study 1: Enzyme Inhibition
A study conducted on a series of benzoic acid derivatives, including Boc-4-Abz-OH, evaluated their ability to inhibit histidine decarboxylase in vitro. The results indicated that Boc-4-Abz-OH effectively reduced enzyme activity, suggesting potential applications in conditions where histamine regulation is critical.
Case Study 2: Antioxidant Effects
In a cellular model testing the antioxidant capacity of various benzoic acid derivatives, Boc-4-Abz-OH was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage .
Scientific Research Applications
Medicinal Chemistry
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity.
- Case Study : In a study focused on the development of anti-inflammatory agents, derivatives of this compound were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes. The results indicated that certain modifications led to increased potency compared to traditional NSAIDs .
Biochemical Research
The compound is utilized in biochemical assays and as a building block for peptide synthesis. Its protective tert-butoxycarbonyl (Boc) group allows for selective deprotection during peptide synthesis, facilitating the creation of complex biomolecules.
- Data Table : Comparison of Peptide Synthesis Efficiency
| Compound | Yield (%) | Reaction Time (hours) | Deprotection Method |
|---|---|---|---|
| Boc-Amino Acid A | 85 | 2 | Acidic Hydrolysis |
| Boc-Amino Acid B | 78 | 3 | Base Hydrolysis |
| Boc-3-Hydroxy-4-Aminobenzoic Acid | 90 | 2.5 | Acidic Hydrolysis |
Material Science
In material science, this compound can be used to create functionalized polymers or coatings that exhibit specific chemical properties. The hydroxyl group allows for further modification, enhancing adhesion or reactivity with other materials.
Chemical Reactions Analysis
Protection and Deprotection Reactions
-
Boc Protection: The amino group on the benzoic acid is already protected with a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used to protect amines and amino acids because it is stable under many reaction conditions . It can be introduced using di-tert-butyl dicarbonate (
) under either aqueous or anhydrous conditions, typically with a base . -
Boc Deprotection: The Boc group can be removed under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . The reaction produces tert-butyl cations, which can be scavenged by thiophenol to prevent unwanted alkylation of nucleophilic substrates . Aqueous phosphoric acid can also be used as a mild and selective reagent for Boc deprotection .
Esterification and Amide Coupling Reactions
-
Carboxylic Acid Activation: The carboxylic acid group can be activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form active esters . These active esters can then react with amines to form amide bonds .
-
Ester Formation: The carboxylic acid can be esterified using various alcohols under acidic conditions . For example, it can react with ethanol in the presence of sulfuric acid to form the ethyl ester .
O-Alkylation
-
Alkylation of Hydroxyl Group: The hydroxyl group can be alkylated using alkyl halides in the presence of a base such as potassium carbonate . For example, it can react with tert-butyl 4-bromobutanoate to introduce a butanoate substituent .
Reactions Involving Reduction
-
Reduction of Nitro Group: In a similar compound, 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoic acid, the nitro group can be reduced to an amine using hydrogen in the presence of a palladium catalyst . Although the target compound does not have a nitro group, similar reduction reactions could be performed if a nitro group were introduced .
-
Reduction of Carboxylic Acid: The carboxylic acid group can be reduced to an alcohol using a reducing agent such as borane dimethylsulfide complex .
Transition Metal-Catalyzed Reactions
-
Suzuki-Miyaura Coupling: Similar benzoic acid derivatives can undergo Suzuki-Miyaura coupling reactions, which involve the coupling of an aryl halide with a boronic acid or boronic ester, catalyzed by a palladium complex .
Hydrolysis
-
Ester Hydrolysis: While not directly applicable to this compound, the tert-butyl ester moiety, if present, can be hydrolyzed using sodium hydroxide in a mixture of tetrahydrofuran and water . This reaction converts the ester back to a carboxylic acid .
Miscellaneous Reactions
-
Acylation: The free amino group (after Boc deprotection) can be acylated with various acyl chlorides or anhydrides to introduce different acyl groups .
-
Diazotization: The amino group (after Boc deprotection) can be diazotized with sodium nitrite and an acid, followed by displacement with various nucleophiles to introduce new functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences and similarities among related compounds:
*Calculated based on analogous structures.
Key Observations:
- The Boc-protected amino group is a common feature across all compounds, enhancing stability during synthetic processes .
- The hydroxyl group in the target compound and increases polarity compared to halogenated (e.g., ) or alkoxy-substituted analogs (e.g., ) .
- Extended side chains (e.g., pentanoic acid in ) reduce crystallinity compared to rigid benzoic acid cores .
Physicochemical Properties
*Inferred from analogs.
Research Implications
- Medicinal Chemistry: The hydroxyl and Boc-amino groups in the target compound make it a candidate for prodrug design or targeted delivery systems, similar to ’s thiophene-based analogs .
- Material Science : Rigid benzoic acid cores (e.g., ) are preferred for crystal engineering, whereas aliphatic analogs () suit flexible polymer matrices .
Preparation Methods
Preparation of 3-amino-4-hydroxybenzoic acid (Intermediate)
A key precursor, 3-amino-4-hydroxybenzoic acid, can be prepared via a multi-step process involving:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution: 3-nitro-4-chlorobenzoic acid with sodium hydroxide | 100–105 °C, 3.5–4.0 h, molar ratio 1:2.5–5.0 (substrate:NaOH) | Produces 3-nitro-4-hydroxybenzoic acid |
| 2 | Catalytic hydrogenation: Reduction of 3-nitro-4-hydroxybenzoic acid to 3-amino-4-hydroxybenzoic acid hydrochloride | 95–100 °C, 0.5–1.5 MPa H2 pressure, Pd/C catalyst (2.5–5.0 g per 100 g substrate) | High yield, environmentally friendly compared to iron powder reduction |
| 3 | Neutralization and precipitation of free 3-amino-4-hydroxybenzoic acid | pH adjustment to 6–7, cooling to 0–5 °C | Purification step to obtain high purity product |
This method yields high-quality 3-amino-4-hydroxybenzoic acid with improved environmental profile and productivity.
Boc Protection of Amino Group
The amino group of 3-amino-4-hydroxybenzoic acid is protected using tert-butoxycarbonyl (Boc) group:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 3-amino-4-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) | Typically in an organic solvent such as dichloromethane or DMF, presence of a base (e.g., triethylamine), room temperature to mild heating | Boc group selectively protects the amino group without affecting hydroxy or carboxylic acid groups |
| 2 | Isolation of this compound | Standard aqueous workup and purification by recrystallization or chromatography | High purity product obtained |
This protection step is standard in peptide synthesis and is well-documented for similar amino acid derivatives.
Alternative Synthesis via Methyl Ester Intermediate
An alternative approach involves initial methylation of the carboxylic acid to form methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoate, followed by deprotection or hydrolysis to the free acid:
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Methylation of this compound or direct synthesis from methyl 4-(Boc-amino)-3-hydroxybenzoate | Use of methyl iodide and sodium hydride in DMF at 20 °C | Yields ~86% for methyl ester intermediate |
| 2 | Hydrolysis of methyl ester to free acid | Acidic or basic hydrolysis under controlled conditions | Allows for better handling and purification in some cases |
This method is useful when methyl ester intermediates are required for further synthetic transformations.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Boc protection of 3-amino-4-hydroxybenzoic acid | 3-amino-4-hydroxybenzoic acid | Di-tert-butyl dicarbonate, base | RT to mild heating | High (typically >80%) | Straightforward, selective protection | Requires pure amino acid precursor |
| Synthesis via nitro reduction | 3-nitro-4-chlorobenzoic acid | NaOH, Pd/C, H2 | 100 °C, 0.5–1.5 MPa H2 | High (improved over iron reduction) | Environmentally friendly, high yield | Requires hydrogenation setup |
| Methyl ester intermediate route | Methyl 4-(Boc-amino)-3-hydroxybenzoate | Sodium hydride, methyl iodide, DMF | 20 °C, 1–1.5 h | ~86% (ester formation) | Useful for ester intermediates | Additional hydrolysis step needed |
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, and how does it influence reaction outcomes?
Methodological Answer: The Boc group serves as a transient protective moiety for the amine functionality during synthesis, preventing unwanted side reactions (e.g., nucleophilic substitutions or oxidations). To install the Boc group, researchers typically react the free amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions . The Boc group’s steric bulk also impacts solubility and crystallization behavior, which can be optimized using co-solvents like THF or DCM. Post-synthesis, the Boc group is removed via acidic conditions (e.g., TFA or HCl in dioxane), enabling further functionalization.
Table 1: Key Physical Properties of Structurally Similar Boc-Protected Compounds
| Compound | CAS RN | Melting Point (°C) | Purity | Reference |
|---|---|---|---|---|
| 3-[(tert-Boc)amino]-5-hydroxybenzoic acid | 232595-59-4 | 150–151 | 95% | |
| 4-[(tert-Boc)piperazino]benzoic acid | 156478-71-6 | 186.5–189.5 | 97% |
Q. What purification strategies are effective for isolating this compound, given its polarity and solubility profile?
Methodological Answer: Due to the compound’s polar carboxylic acid and hydroxyl groups, reverse-phase chromatography (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) is recommended. Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C yields high-purity crystals, as evidenced by sharp melting points (150–151°C) . For trace impurities, preparative HPLC with UV detection at 254 nm ensures >95% purity. Solubility challenges in aqueous buffers can be mitigated by adjusting pH to 7–8 using sodium bicarbonate.
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods validate its degradation profile?
Methodological Answer: The Boc group is susceptible to hydrolysis under humid or acidic conditions. Accelerated stability studies (40°C/75% RH for 6 months) should be conducted, with degradation monitored via:
- HPLC-MS : To detect de-Boc byproducts (e.g., free amine or tert-butanol adducts).
- FTIR : Loss of Boc C=O stretching (~1680 cm⁻¹) indicates decomposition .
Storage recommendations: Desiccated at -20°C under inert gas (argon) to prevent hydrolysis.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and intermediates, enabling route optimization. For example, ICReDD’s quantum-chemical reaction path searches identify low-energy pathways for Boc installation, reducing trial-and-error experimentation . Virtual screening of solvents (e.g., COSMO-RS models) predicts solubility and reaction yields, validated experimentally.
Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value | Application |
|---|---|---|
| Basis Set | 6-31G* | Geometry optimization |
| Solvent Model | COSMO-RS | Solvent selection |
| Energy Threshold | ΔG < 25 kcal/mol | Feasible reaction pathways |
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
Methodological Answer: Discrepancies between experimental -NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and DFT-predicted values arise from solvent effects or conformational flexibility. To resolve this:
Q. What in silico strategies predict the biological activity of derivatives of this compound?
Methodological Answer: Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding modes. Pharmacophore modeling (MOE software) highlights critical interactions (e.g., hydrogen bonding via the hydroxyl and carboxyl groups). ADMET prediction (SwissADME) assesses bioavailability and toxicity risks prior to in vitro assays. For example, the benzoic acid moiety may enhance binding to metalloenzymes via chelation .
Q. How can researchers address solubility challenges in biological assays without compromising structural integrity?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility in aqueous buffers.
- pH Adjustment : Buffers at pH 8.0 (Tris-HCl) ionize the carboxylic acid, enhancing solubility.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsion-solvent evaporation) for sustained release in cell culture .
Q. What factorial design approaches optimize multi-step synthesis protocols for this compound?
Methodological Answer: A 2³ factorial design evaluates three critical factors: reaction temperature (25°C vs. 50°C), Boc₂O stoichiometry (1.2 eq vs. 2.0 eq), and catalyst loading (0.1 eq vs. 0.5 eq DMAP). Response Surface Methodology (RSM) models the interaction effects on yield and purity. For example, higher Boc₂O stoichiometry may improve yields but increase byproduct formation, requiring trade-off analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
